molecular formula C8H7Cl3O2S B13066846 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride CAS No. 93427-16-8

2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride

Cat. No.: B13066846
CAS No.: 93427-16-8
M. Wt: 273.6 g/mol
InChI Key: LJXKDZUMRRPIPS-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7Cl3O2S and a molecular weight of 273.56 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,5-dichlorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical and biological applications .

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride
  • 2-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride

Comparison: 2-(3,5-Dichlorophenyl)ethane-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions .

Properties

CAS No.

93427-16-8

Molecular Formula

C8H7Cl3O2S

Molecular Weight

273.6 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H7Cl3O2S/c9-7-3-6(4-8(10)5-7)1-2-14(11,12)13/h3-5H,1-2H2

InChI Key

LJXKDZUMRRPIPS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CCS(=O)(=O)Cl

Origin of Product

United States

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